molecular formula C29H26F3IN2O3 B307506 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

Numéro de catalogue B307506
Poids moléculaire: 634.4 g/mol
Clé InChI: ZTIBOKNHQFKZQC-HAHDFKILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one, also known as EF24, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the family of curcumin analogs and is derived from the natural product curcumin, which is found in the spice turmeric. EF24 has shown promising results in various preclinical studies, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Mécanisme D'action

4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one exerts its therapeutic effects through multiple mechanisms of action. This compound activates the p53 pathway, which induces apoptosis in cancer cells. This compound also inhibits the NF-κB pathway, which reduces inflammation and cancer progression. This compound reduces oxidative stress and inflammation in the brain, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound inhibits the activity of enzymes involved in cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound also increases the activity of enzymes involved in antioxidant defense, including superoxide dismutase (SOD) and catalase. This compound reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound has been extensively studied in preclinical models, and its therapeutic potential has been well established. This compound has shown promising results in various disease models, including cancer, inflammation, and neurodegenerative diseases.
However, there are also limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. This compound may have off-target effects that are not yet understood, which could limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of 4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one. This compound could be further tested in preclinical models to better understand its mechanism of action and therapeutic potential. This compound could be tested in clinical trials for its safety and efficacy in humans. This compound could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. This compound could be tested in combination with other drugs for synergistic effects. This compound could be tested in other disease models, such as infectious diseases and metabolic disorders.

Méthodes De Synthèse

4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 4-butoxy-3-ethoxy-5-iodobenzaldehyde with 3-(trifluoromethyl)phenylhydrazine, followed by cyclization with acetic anhydride and sodium acetate to form the pyrazole ring. The final step involves the addition of phenylboronic acid to the pyrazole ring in the presence of a palladium catalyst to form the final product.

Applications De Recherche Scientifique

4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Anti-Cancer Effects: this compound has been shown to have potent anti-cancer effects in various cancer cell lines, including breast, prostate, colon, and lung cancer. This compound induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a tumor suppressor protein that regulates cell growth and division. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Anti-Inflammatory Effects: this compound has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and sepsis. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation.
Neuroprotective Effects: this compound has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. This compound reduces oxidative stress and inflammation in the brain, which are involved in the pathogenesis of these diseases.

Propriétés

Formule moléculaire

C29H26F3IN2O3

Poids moléculaire

634.4 g/mol

Nom IUPAC

(4Z)-4-[(4-butoxy-3-ethoxy-5-iodophenyl)methylidene]-5-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one

InChI

InChI=1S/C29H26F3IN2O3/c1-3-5-14-38-27-24(33)16-19(17-25(27)37-4-2)15-23-26(20-10-7-6-8-11-20)34-35(28(23)36)22-13-9-12-21(18-22)29(30,31)32/h6-13,15-18H,3-5,14H2,1-2H3/b23-15-

Clé InChI

ZTIBOKNHQFKZQC-HAHDFKILSA-N

SMILES isomérique

CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC

SMILES

CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC

SMILES canonique

CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.